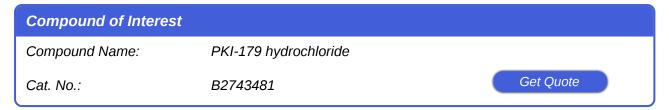


PKI-179 Hydrochloride: A Technical Guide to Target Binding and Kinase Selectivity

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For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and kinase selectivity of **PKI-179 hydrochloride**, a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). PKI-179 acts as an ATP-competitive inhibitor, targeting key nodes in the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in cancer. This document collates in vitro and incell data, details representative experimental methodologies, and visualizes the compound's mechanism of action.

Target Binding and Potency

PKI-179 demonstrates potent inhibitory activity against Class I PI3K isoforms and mTOR. Its efficacy extends to common activating mutants of PI3Kα, making it a compound of significant interest for oncology research. The inhibitor was developed as a second-generation compound, refined from earlier molecules to improve oral bioavailability and efficacy.

In Vitro Enzymatic Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of PKI-179 against its primary kinase targets in enzymatic assays. The data highlights a particularly strong inhibition of mTOR and PI3Kα.



Target Kinase	IC50 (nM)
mTOR	0.42
ΡΙ3Κα	8
PI3Kα (E545K mutant)	14
PI3Kα (H1047R mutant)	11
РІЗКβ	24
ΡΙ3Κδ	17
РІЗКу	74

Cellular Activity

PKI-179 effectively inhibits cell proliferation in cancer cell lines that are dependent on the PI3K/mTOR pathway.

Cell Line	Cancer Type	IC50 (nM)
MDA-361	Breast Cancer	22
PC3MM2	Prostate Cancer	29

Kinase Selectivity Profile

A key attribute of a high-quality chemical probe or drug candidate is its selectivity. PKI-179 has been shown to be highly selective for PI3K and mTOR. In a broad kinase panel screening, it displayed minimal activity against 361 other kinases at concentrations up to 50 μ M. Similarly, it showed low activity against hERG (IC₅₀ > 30 μ M) and most cytochrome P450 (CYP) isoforms (IC₅₀s > 30 μ M), although some activity was noted for CYP2C8 (IC₅₀ = 3 μ M). This high degree of selectivity minimizes the potential for off-target effects, making PKI-179 a valuable tool for studying the PI3K/mTOR pathway.

Signaling Pathway Inhibition

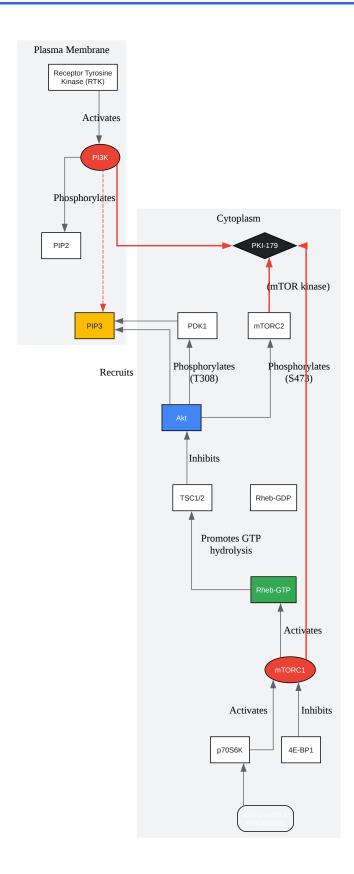


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PKI-179 exerts its anti-proliferative effects by blocking the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell growth, survival, and metabolism. The diagram below illustrates the canonical pathway and highlights the dual inhibition points of PKI-179.









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